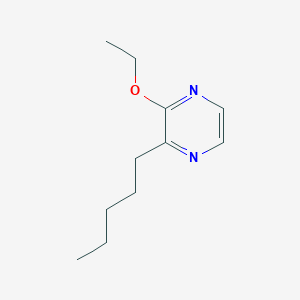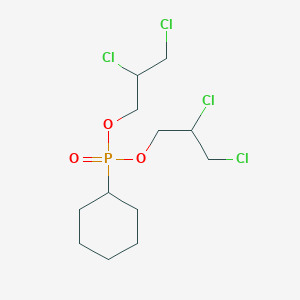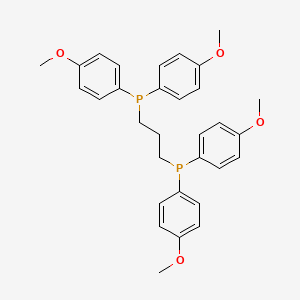![molecular formula C7H8 B14313691 6-Methylidenebicyclo[3.1.0]hex-2-ene CAS No. 114627-44-0](/img/structure/B14313691.png)
6-Methylidenebicyclo[3.1.0]hex-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylidenebicyclo[3.1.0]hex-2-ene is an organic compound with the molecular formula C7H8. It is characterized by a bicyclic structure, which includes a three-membered ring fused to a five-membered ring, with a methylene group attached to the six-membered ring.
Méthodes De Préparation
The synthesis of 6-Methylidenebicyclo[3.1.0]hex-2-ene can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For instance, the compound can be synthesized via the reaction of cyclopropylcarbinyl chloride with a strong base, such as sodium amide, in liquid ammonia. This reaction leads to the formation of the bicyclic structure with the methylene group attached .
Analyse Des Réactions Chimiques
6-Methylidenebicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: The compound can undergo substitution reactions, particularly at the methylene group, using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
6-Methylidenebicyclo[3.1.0]hex-2-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex bicyclic and polycyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.
Industry: It is used in the development of new materials, including polymers and resins, due to its reactive methylene group
Mécanisme D'action
The mechanism of action of 6-Methylidenebicyclo[3.1.0]hex-2-ene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained bicyclic structure and the presence of the methylene group. These features make it highly reactive in chemical reactions, allowing it to participate in a wide range of transformations. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Comparaison Avec Des Composés Similaires
6-Methylidenebicyclo[3.1.0]hex-2-ene can be compared with other similar compounds, such as:
α-Thujene: This compound has a bicyclo[3.1.0]hex-2-ene skeleton with methyl and isopropyl groups attached.
Sesquithujene: A sesquiterpene with a similar bicyclic structure, used in the synthesis of natural products and as a flavoring agent.
The uniqueness of 6-Methylidenebicyclo[31
Propriétés
Numéro CAS |
114627-44-0 |
|---|---|
Formule moléculaire |
C7H8 |
Poids moléculaire |
92.14 g/mol |
Nom IUPAC |
6-methylidenebicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C7H8/c1-5-6-3-2-4-7(5)6/h2-3,6-7H,1,4H2 |
Clé InChI |
DPJQAOVDKNHBFY-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2C1C=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



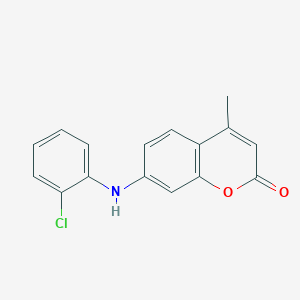
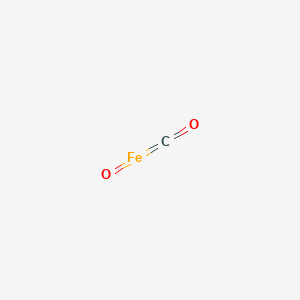

![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
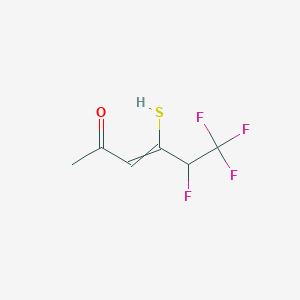
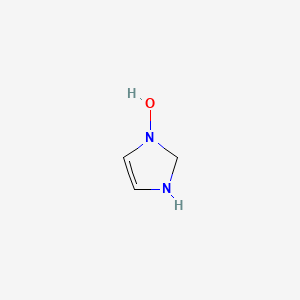
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
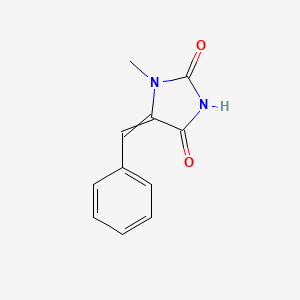

![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
